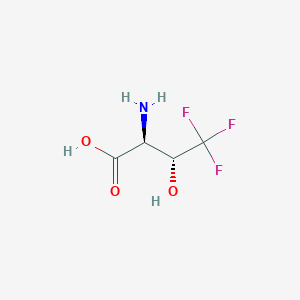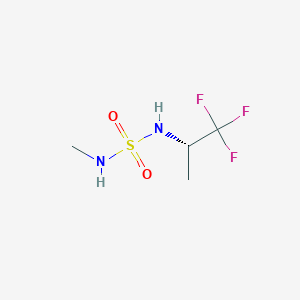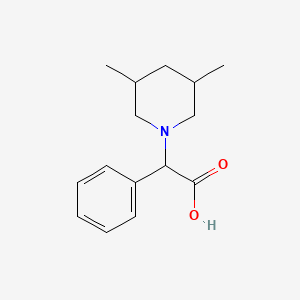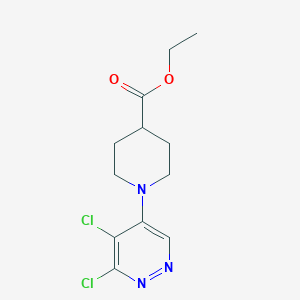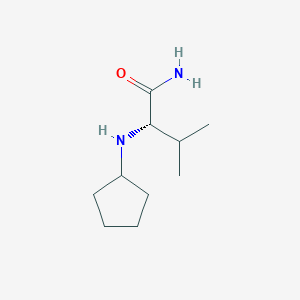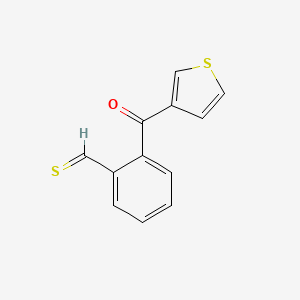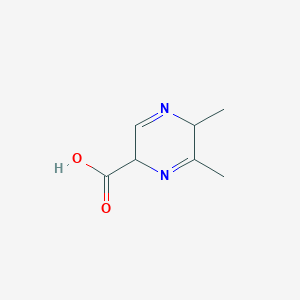
5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid: is an organic compound with the molecular formula C₆H₁₀N₂O₂. It belongs to the class of pyrazine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of two methyl groups and a carboxylic acid group attached to a dihydropyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the use of ethylenediamine and 2,3-butanedione as starting materials.
Cyclization Reaction: The reaction proceeds through a cyclization process, where the ethylenediamine reacts with 2,3-butanedione under controlled conditions to form the dihydropyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, alcohols, and other functionalized compounds .
Applications De Recherche Scientifique
5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-5,6-dimethylpyrazine: Similar in structure but lacks the carboxylic acid group.
5,6-Dimethyl-2,3-dihydropyrazine: Another related compound with slight structural differences.
Propriétés
Numéro CAS |
160532-38-7 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
5,6-dimethyl-2,5-dihydropyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9-6(3-8-4)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
Clé InChI |
HPGQHSJSJWLFCV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NC(C=N1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)


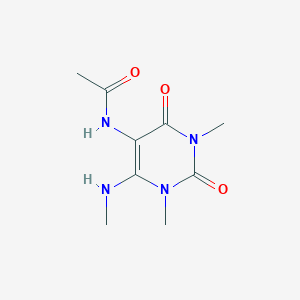
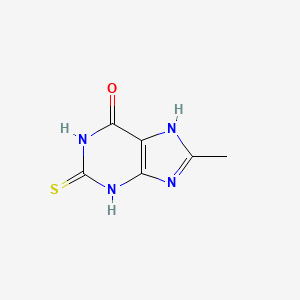
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
